CARBONIMIDIC ACID DIMETHYL ESTER
Description
Properties
CAS No. |
6263-27-0 |
|---|---|
Molecular Formula |
C3H7NO2 |
Molecular Weight |
89.09 g/mol |
IUPAC Name |
dimethoxymethanimine |
InChI |
InChI=1S/C3H7NO2/c1-5-3(4)6-2/h4H,1-2H3 |
InChI Key |
RLNQDHZLQAMXEC-UHFFFAOYSA-N |
SMILES |
COC(=N)OC |
Canonical SMILES |
COC(=N)OC |
Other CAS No. |
6263-27-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonimidic acid dimethyl ester can be synthesized through several methods. One common method involves the activation of carboxylic acid groups using carbonyldiimidazole (CDI). The carboxylic acid reacts with an excess of CDI in an anhydrous solvent such as tetrahydrofuran, chloroform, benzene, or dimethylformamide. The resulting activated acid is then used as the acylating reagent without further purification .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the Pinner reaction. This reaction proceeds via the acid-catalyzed attack of nitriles by alcohols, forming imidates as their hydrochloride salts .
Chemical Reactions Analysis
Types of Reactions: Carbonimidic acid dimethyl ester undergoes various chemical reactions, including hydrolysis, nucleophilic addition, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound can be hydrolyzed to form esters and amides.
Nucleophilic Addition: The compound can react with nucleophiles such as amines to form amidines.
Substitution Reactions: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different products.
Major Products Formed:
Esters and Amides: Hydrolysis of this compound results in the formation of esters and amides.
Amidines: Reaction with amines produces amidines.
Scientific Research Applications
Chemical Synthesis
1.1 Organic Synthesis Reagent
Carbonimidic acid dimethyl ester is widely used as a reagent in organic synthesis for the preparation of esters and amides. It acts as an electrophile in nucleophilic addition reactions, where it can react with nucleophiles such as amines to form amidines. This property makes it valuable for synthesizing complex organic molecules.
1.2 Mechanism of Action
The compound undergoes several chemical reactions:
- Hydrolysis : In the presence of water, this compound hydrolyzes to produce esters and amides.
- Nucleophilic Addition : It reacts with amines to yield amidines.
- Substitution Reactions : The compound can participate in substitution reactions with various nucleophiles.
Biological Applications
2.1 Peptide Synthesis
In biological research, this compound is utilized to study the formation of carbamates and plays a crucial role in peptide synthesis. Its ability to facilitate the attachment of amino acids to solid supports is particularly significant for developing affinity columns used in biochemical assays.
2.2 Research on Chemically Complex Molecules
The compound is instrumental in exploring chemically complex systems, aiding researchers in understanding reaction mechanisms involving carbamates and related structures.
Industrial Applications
3.1 Production of Pharmaceuticals
this compound is employed in the pharmaceutical industry for synthesizing amide-containing drugs. Its reactivity allows for the efficient formation of drug intermediates, which are critical in drug development processes.
3.2 Polymer Production
The compound is also used in producing various industrial chemicals, including polymers. Its unique reactivity profile enables the synthesis of polymers with specific properties tailored for diverse applications.
Case Studies
5.1 Synthesis of 2,5-Furandicarboxylic Acid Dimethyl Ester
A notable application involves the one-pot synthesis of 2,5-furandicarboxylic acid dimethyl ester (FDME) from galactaric acid using this compound as a reagent. This process demonstrated high yields (up to 70%) under optimized conditions and showcased the compound's utility in synthesizing bio-based platform chemicals .
5.2 Industrial Production Methods
In industrial settings, this compound is produced via methods such as the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols leading to imidate formation. This method highlights its significance in large-scale chemical production .
Mechanism of Action
Mechanism: The mechanism of action of carbonimidic acid dimethyl ester involves its role as an electrophile in various chemical reactions. The compound undergoes nucleophilic addition reactions, where nucleophiles attack the carbon atom of the C=N double bond, leading to the formation of new chemical bonds .
Molecular Targets and Pathways: The molecular targets of this compound include nucleophiles such as amines and alcohols. The pathways involved in its reactions include hydrolysis, nucleophilic addition, and substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbonimidic Dichloride (Cl₂C=NH)
- Structure : Replaces methoxy groups with chlorine atoms.
- Synthesis : Prepared via chlorination of carbonimidic acid precursors or via cathodic reduction of 1,2-diketones with N-aryl carbonimidic dichlorides .
- Reactivity : More electrophilic than the dimethyl ester due to stronger electron-withdrawing Cl groups. Commonly used in Friedel-Crafts alkylation or as a precursor for other carbonimidic esters .
- Applications : Key intermediate in agrochemical and pharmaceutical synthesis.
Dimethyl Carbonate (Carbonic Acid Dimethyl Ester, CAS 616-38-6)
- Structure : (CH₃O)₂C=O.
- Physical Properties : Boiling point 90°C, density 1.069 g/mL .
- Reactivity : Lacks the imine group, making it less reactive toward nucleophiles. Functions as a methylating agent or solvent.
- Applications : Green solvent in lithium-ion batteries and precursor for polycarbonates .
Carbamic Acid Dimethyl Esters (e.g., CID44946)
- Structure : (CH₃)₂NC(O)O-R.
- Reactivity: Contains a carbamate group (O-CO-NR₂), which is more hydrolytically stable than the iminocarbonyl group.
- Applications : Insecticides (e.g., Dimetilan) and cholinesterase inhibitors .
Comparative Data Table
Key Research Findings
- Synthetic Methods : Carbonimidic diesters are synthesized via chloride displacement from carbonimidic dichlorides under basic conditions, whereas carbamic esters often require phosgene derivatives or isocyanate intermediates .
- Stability : The imine group in carbonimidic esters renders them more prone to hydrolysis compared to carbamates or carbonates, limiting their use in aqueous environments .
- Industrial Relevance : Dimethyl carbonate is favored in green chemistry due to low toxicity, while carbonimidic esters remain niche reagents in specialty organic synthesis .
Q & A
Q. What are the standard synthetic routes for Carbonimidic Acid Dimethyl Ester, and how can experimental reproducibility be ensured?
this compound is synthesized via nucleophilic displacement reactions, particularly from activated carbonimidic dithioesters, as demonstrated in Scheme 9 of Comprehensive Organic Functional Group Transformations II . Multi-step esterification using dicarboxylic acids and alcohols, with catalysts like sulfuric acid or enzymatic agents, is another common method. To ensure reproducibility, researchers should document reaction parameters (temperature, solvent purity, catalyst loading) and validate intermediates via spectroscopic techniques (e.g., NMR, IR) . Pre-experiment calibration of equipment and adherence to protocols from primary literature are critical .
Q. Which spectroscopic methods are most effective for characterizing this compound, and how should spectral discrepancies be addressed?
Gas chromatography-mass spectrometry (GC/MS) is ideal for identifying ester derivatives, with retention times and library matching (e.g., Wiley library) providing confirmation . For structural elucidation, and NMR are essential, focusing on carbonyl (C=O, ~160-180 ppm) and methyl ester (OCH, ~3.7 ppm) signals. Discrepancies in spectral data (e.g., unexpected peaks) may arise from impurities or isomerization; replicate analyses, cross-referencing with high-quality databases, and purification via column chromatography are recommended .
Q. How can researchers design a robust experimental protocol for synthesizing this compound at the lab scale?
Begin with a literature review to identify optimal solvents (e.g., anhydrous dichloromethane), catalysts (e.g., DMAP), and stoichiometric ratios. Pilot reactions should include controls (e.g., blank runs without catalysts) to assess side reactions. Document milestones such as intermediate yields and purity thresholds (e.g., ≥95% via HPLC). Use failure mode and effects analysis (FMEA) to preemptively address risks like moisture sensitivity .
Advanced Research Questions
Q. What strategies mitigate competing pathways during the synthesis of this compound, and how can reaction efficiency be quantified?
Competing pathways (e.g., hydrolysis or transesterification) can be minimized by using anhydrous conditions and inert atmospheres. Kinetic studies via in situ FTIR or Raman spectroscopy help monitor reaction progress and identify rate-limiting steps. Efficiency is quantified using metrics such as atom economy, environmental factor (E-factor), and turnover number (TON) for catalytic systems . Advanced purification techniques, like simulated moving bed (SMB) chromatography, improve yield and purity .
Q. How can computational chemistry tools predict the reactivity of this compound in novel reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. Molecular docking studies assess interactions with enzymes or catalysts. Validate predictions with small-scale exploratory reactions and compare experimental vs. computed NMR shifts for accuracy .
Q. What methodologies resolve contradictions in toxicity or stability data for this compound?
Q. How should researchers adapt protocols from analogous esters (e.g., dimethyl terephthalate) to this compound synthesis?
Review methods for structurally similar esters, such as dimethyl terephthalate’s esterification using methanol and terephthalic acid under acid catalysis . Adjust parameters like reaction time (longer for steric hindrance) or solvent polarity (higher for polar intermediates). Pilot studies with incremental adjustments (e.g., 10% increases in temperature) optimize conditions .
Q. What are the ethical and technical guidelines for sourcing or reproducing data on this compound?
Follow institutional and journal policies for data reproducibility, including detailed Materials and Methods sections. When reproducing data, cite original sources and disclose modifications (e.g., alternative catalysts). For external data requests, adhere to copyright laws and submit formal proposals with defined objectives, as outlined by Cambridge University Press .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
